molecular formula C19H20FNO2S B2579067 2-((4-fluorophenyl)thio)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acetamide CAS No. 1421529-05-6

2-((4-fluorophenyl)thio)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acetamide

Cat. No.: B2579067
CAS No.: 1421529-05-6
M. Wt: 345.43
InChI Key: HLTHHOSGUVZBCV-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research for its potential as a modulator of biological ion channels. This acetamide derivative features a 1,2,3,4-tetrahydronaphthalen (tetralin) scaffold, a structure frequently explored in drug discovery for its privileged pharmacokinetic properties and ability to interact with central nervous system targets . The compound's molecular architecture, which combines a fluorophenylthio moiety with a hydroxymethyl-substituted tetralin group, suggests potential for diverse biological activity. The tetrahydronaphthalene core is a well-established pharmacophore in developed therapeutic agents, indicating this compound's value as a chemical tool for studying receptor-ligand interactions . The presence of the thioether linkage and acetamide functionality is structurally analogous to key components found in potent ion channel modulators, particularly those targeting the cystic fibrosis transmembrane conductance regulator (CFTR) . Recent research methodologies combining molecular docking, electrophysiology, and medicinal chemistry have successfully identified novel nanomolar-potency modulators from similar chemical spaces, demonstrating the feasibility of discovering allosteric regulators through structure-based approaches . This compound is provided exclusively for research applications in ion channel physiology, structure-activity relationship studies, and investigations into novel therapeutic leads for channelopathies. It is supplied For Research Use Only. Not for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2S/c20-16-5-7-17(8-6-16)24-12-18(22)21-13-19(23)10-9-14-3-1-2-4-15(14)11-19/h1-8,23H,9-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTHHOSGUVZBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(CNC(=O)CSC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural Analogues and Substituent Effects
Compound Name Key Substituents Molecular Features Potential Applications Reference
Target Compound 4-fluorophenylthio, 2-hydroxy-tetrahydronaphthalenylmethyl Thioether linkage, fused bicyclic hydroxy group Hypothetical therapeutic agent
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chloro, 2,6-diethylphenyl, methoxymethyl Chloroacetamide, lipophilic substituents Herbicide
Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) Chloro, 2,6-diethylphenyl, propoxyethyl Chloroacetamide, ether linkage Herbicide
2-Hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide Hydrazinyl, sulfamoylphenyl, thioxo group (C=S) Thioamide, polar sulfonamide group Research compound (synthetic)

Key Observations :

  • Thioether vs. Chloro/Thioamide Linkages : The target compound’s thioether (C-S-C) group differs from the chloroacetamides (e.g., alachlor) and thioamide (C=S, as in ). Thioethers are less reactive than chloro groups, which are critical leaving groups in herbicidal activity . This suggests the target compound may have a distinct mechanism of action.
  • Hydroxy-Tetrahydronaphthalene Moiety : The fused bicyclic hydroxy group may increase hydrogen-bonding capacity and solubility relative to simpler alkyl/aryl substituents in pesticides (e.g., methoxymethyl in alachlor) .
Physicochemical and Pharmacokinetic Comparisons
  • Metabolic Stability: Fluorine substitution typically reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs .

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